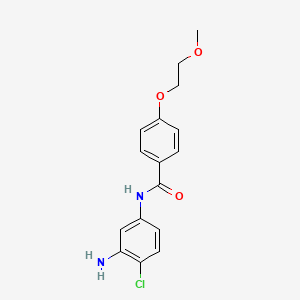

N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide

Description

N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide is a benzamide derivative characterized by a 4-(2-methoxyethoxy) substituent on the benzamide ring and a 3-amino-4-chloro substitution on the aniline moiety. The compound’s molecular formula is C₁₆H₁₆ClN₂O₃, with a molecular weight of 316.35 g/mol (CAS: 1020056-10-3) . The methoxyethoxy group enhances hydrophilicity compared to longer alkyl chains, while the chloro and amino groups contribute to electronic and hydrogen-bonding interactions, respectively.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-21-8-9-22-13-5-2-11(3-6-13)16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPIEYAZQGOHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide is a synthetic organic compound within the benzamide class, which is noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- IUPAC Name : N-(3-amino-4-chlorophenyl)-4-(2-methoxyethoxy)benzamide

- Molecular Formula : C16H17ClN2O3

- Molecular Weight : 320.78 g/mol

The presence of the 2-(2-methoxyethoxy) group enhances the compound's solubility and reactivity, which may influence its biological activity compared to other similar compounds.

Biological Activity Overview

This compound has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. For instance, a study by El-Messery et al. highlighted that compounds with a similar structure containing meta-halogens (like chlorine) on the benzene ring improved anticancer activity significantly.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT29 (Colorectal) | 2.01 | |

| This compound | A549 (Lung) | TBD | |

| This compound | HeLa (Cervical) | TBD |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, although specific data on its efficacy remains limited.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. This modulation can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or inhibiting pathogen growth.

Case Studies

-

In Vitro Antitumor Studies :

A study assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. -

Antiviral Research :

In related studies focusing on benzamide derivatives, compounds structurally related to this compound demonstrated antiviral activity against Hepatitis B virus (HBV). These findings suggest potential for further exploration in antiviral drug development.

Comparison with Similar Compounds

Substituent Position Variations

N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide (CAS: 1020056-10-3) shares the same benzamide substituent but differs in the aniline substitution (5-amino-2-methoxy vs. 3-amino-4-chloro).

4-Chloro-N-(2-methoxyphenyl)benzamide (CAS: Not specified) features a 2-methoxy group instead of 3-amino-4-chloro. This simpler structure lacks the hydrogen-bonding capability of the amino group, which may reduce interactions with polar targets .

Alkoxy Chain Modifications

The methoxyethoxy group in the target compound provides intermediate hydrophilicity compared to pentyloxy and hexyloxy analogs, which may improve aqueous solubility while retaining membrane permeability.

Halogen and Functional Group Variations

- N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide (CAS: Not specified) replaces the 4-chloro with a bromo atom and introduces a bis-benzamide structure. Bromine’s larger atomic radius and stronger electron-withdrawing effect could alter binding kinetics in protein-ligand interactions .

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (CAS: Not specified) substitutes the amino group with a fluorine atom and adds an imidazole ring. The imidazole moiety enables metal coordination, a feature absent in the target compound .

Preparation Methods

General Synthetic Strategy

The core synthetic approach to N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide involves:

- Preparation of the substituted benzoic acid or its activated derivative bearing the 4-(2-methoxyethoxy) substituent.

- Preparation or acquisition of the amine component, specifically 3-amino-4-chloroaniline or its derivatives.

- Coupling of the acid derivative with the amine to form the benzamide linkage.

This general strategy is supported by multiple patent disclosures and research articles on related benzamide compounds.

Preparation of the Acid Derivative: 4-(2-Methoxyethoxy)benzoic Acid or Activated Forms

The 4-(2-methoxyethoxy) substituent on the benzamide ring is typically introduced via alkylation or etherification reactions starting from hydroxybenzoic acid derivatives.

- Alkylation Step : 4-Hydroxybenzoic acid derivatives can be alkylated with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) under basic conditions (e.g., potassium carbonate in acetone) to afford 4-(2-methoxyethoxy)benzoic acid or its esters.

- Activation of Carboxyl Group : The carboxylic acid group is often converted into an activated derivative such as an acid chloride, mixed anhydride, or ester to facilitate amide bond formation. Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides (e.g., N,N′-dicyclohexylcarbodiimide).

Preparation of the Amine Component: 3-Amino-4-chloroaniline

The amine partner is typically 3-amino-4-chlorophenylamine. Its preparation or procurement is well documented:

Amide Bond Formation (Coupling Reaction)

The key step in the preparation is the coupling of the activated acid derivative with the amine to form the benzamide bond.

- Coupling Reagents : Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are commonly used as dehydrating agents to activate the carboxyl group for nucleophilic attack by the amine.

- Additives : N-Hydroxybenzotriazole (HOBt) or similar additives are often included to suppress side reactions and improve yield and purity.

- Solvents : Inert solvents such as dichloromethane, dimethylformamide, or tetrahydrofuran are typical media for the coupling reaction.

- Reaction Conditions : The reaction is generally carried out at room temperature to mild heating (0–50 °C) under inert atmosphere to prevent oxidation or hydrolysis.

- Workup : After completion, the reaction mixture is quenched, and the product is purified by filtration, extraction, and recrystallization.

Example Preparation Procedure (Based on Patent and Literature Data)

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Alkylation of 4-hydroxybenzoic acid | 4-Hydroxybenzoic acid + 2-methoxyethyl bromide, K2CO3, acetone, reflux | Formation of 4-(2-methoxyethoxy)benzoic acid ester intermediate | High yield, >90% |

| 2. Activation of acid | Thionyl chloride or carbodiimide (DCC or DIC), with HOBt, in DCM or DMF | Formation of acid chloride or O-acylisourea intermediate | Efficient activation |

| 3. Coupling with amine | 3-Amino-4-chloroaniline, base (e.g., triethylamine), room temp to 40 °C | Formation of this compound | Yields typically 70-85% |

| 4. Purification | Extraction, washing, recrystallization from ethyl acetate/hexane or similar solvents | Product isolation as pure solid | Melting point and spectral data confirm structure |

Analytical and Structural Confirmation

- NMR Spectroscopy : ^1H and ^13C NMR confirm the aromatic protons, amide NH, methoxyethoxy side chain, and chlorine substitution pattern.

- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.

- Melting Point : Characteristic melting point range confirms purity.

- HPLC : High-performance liquid chromatography verifies compound purity (>95%).

Research Findings and Optimization Notes

- The use of carbodiimide coupling reagents with HOBt significantly improves yields and reduces side products compared to direct acid chloride methods.

- Alkylation of the hydroxy group with 2-methoxyethyl halides is best performed under controlled temperature to avoid over-alkylation or side reactions.

- Purification by recrystallization from ethyl acetate and n-hexane provides high purity and good recovery.

- Reaction times vary from 2 to 24 hours depending on scale and reagent quality.

- The presence of the chlorine substituent on the aniline ring requires careful control of reaction pH to prevent hydrolysis or dehalogenation.

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of hydroxybenzoic acid | K2CO3, acetone, reflux, 2-methoxyethyl bromide | 4-Hydroxybenzoic acid, 2-methoxyethyl bromide | >90 | Clean ether formation |

| Acid activation | DCC or DIC, HOBt, DCM/DMF, 0–40 °C | Carbodiimides, HOBt | High | Improves coupling efficiency |

| Amide coupling | Room temp to mild heat, inert atmosphere | 3-Amino-4-chloroaniline, base | 70–85 | Avoids side reactions |

| Purification | Extraction, recrystallization | Ethyl acetate, n-hexane | — | High purity product |

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide?

Answer: The synthesis of benzamide derivatives typically involves amide bond formation between a carboxylic acid (or activated derivative) and an amine. For analogous compounds, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are employed under low-temperature conditions (-50°C) to minimize side reactions and improve yield . Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios are critical. Pre-activation of the carboxylic acid (e.g., via acyl chloride using thionyl chloride) may also enhance reactivity, as seen in similar benzamide syntheses . Hazard analysis for reagents like sodium carbonate or trichloroisocyanuric acid is essential to ensure safety .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Answer: Comprehensive characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. For example, aromatic protons in analogous compounds show distinct splitting patterns (e.g., δ 7.82 ppm for dichlorobenzamide derivatives) .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 361.3 [M+H]⁺ for a related benzamide) .

- UV-Vis spectroscopy : Useful for identifying conjugated systems and monitoring fluorescence properties, especially if the compound interacts with metal ions .

Q. How can researchers evaluate the in vitro biological activity of this compound?

Answer:

- Antimicrobial assays : Use standardized protocols (e.g., broth microdilution) against bacterial/fungal strains, with positive controls (e.g., ampicillin) and solvent controls .

- Cytotoxicity screening : Employ cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .

- Enzyme inhibition studies : For target-specific activity (e.g., kinase assays), ensure proper buffer conditions and kinetic measurements .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced potency?

Answer:

- Systematic substitution : Modify substituents on the benzamide core (e.g., methoxyethoxy group) and assess impact on activity. For example, replacing methoxy with ethoxy in similar compounds improved Trypanosoma brucei inhibition .

- Bioisosteric replacement : Substitute the 4-chlorophenyl group with fluorophenyl or methyl groups to alter lipophilicity and binding affinity .

- Computational modeling : Use molecular docking (e.g., AutoDock) to predict interactions with target proteins (e.g., enzymes or receptors) and prioritize synthetic targets .

Q. How can contradictory toxicity data between Ames testing and in vivo studies be resolved?

Answer:

- Replicate assays : Conduct Ames II testing under standardized conditions (e.g., ±S9 metabolic activation) to confirm mutagenicity trends. For example, anomeric amides may show lower mutagenicity than benzyl chloride analogs .

- In vivo follow-up : Perform acute toxicity studies in rodent models (OECD 423 guidelines) to correlate in vitro mutagenicity with physiological effects.

- Mechanistic studies : Use comet assays or γ-H2AX staining to assess DNA damage directly, bypassing bacterial metabolic limitations .

Q. What advanced techniques are suitable for conformational analysis of this compound?

Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for N-(3-chloro-4-methylphenyl) benzamide derivatives .

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 09) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Dynamic NMR : Study rotational barriers of the methoxyethoxy group in solution to assess flexibility and solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.